molecular formula C11H9N5O2S2 B4655908 N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B4655908
M. Wt: 307.4 g/mol
InChI Key: GGDVTTNFCHETMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as MPTBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTBS is a heterocyclic compound that contains a pyrimidine ring and a benzothiadiazole ring, which are connected by a sulfonamide group. The compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, but studies have shown that it can inhibit the activity of several enzymes that are involved in cell growth and proliferation. N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells, as well as the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and topoisomerase activity, as well as the inhibition of cell growth and proliferation. Studies have also shown that N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide can induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide in laboratory experiments is its potential as a cancer therapy. However, there are also some limitations to its use. N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide is a relatively complex compound, which can make its synthesis and purification challenging. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide. One area of research is the development of new cancer therapies based on N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide. Researchers are also investigating the potential use of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide in other areas, such as the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, researchers are working to better understand the mechanism of action of N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide, which could lead to the development of more effective treatments.

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research, where N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have anti-tumor activity. Studies have shown that N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S2/c1-7-5-6-12-11(13-7)16-20(17,18)9-4-2-3-8-10(9)15-19-14-8/h2-6H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDVTTNFCHETMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyrimidin-2-yl)-2,1,3-benzothiadiazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
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N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
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N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
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N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
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N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
N-(4-methyl-2-pyrimidinyl)-2,1,3-benzothiadiazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.